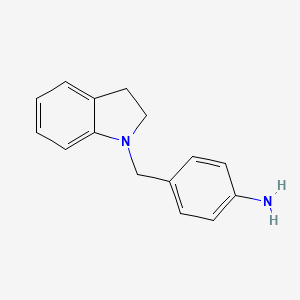

4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCYUXVUZBJHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 4 2,3 Dihydro 1h Indol 1 Ylmethyl Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline, ¹H and ¹³C NMR would provide definitive information on the proton and carbon environments, respectively.

¹H NMR Spectroscopic Analysis of Dihydroindoline and Aniline (B41778) Proton Environments

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the indoline (B122111) ring, the aniline ring, and the linking methylene (B1212753) and amine groups.

Dihydroindoline Protons: The dihydroindoline moiety contains a benzene (B151609) ring and a saturated five-membered ring. The four aromatic protons on the indoline ring would typically appear as complex multiplets in the aromatic region (approximately 6.6-7.2 ppm). The two methylene groups of the saturated portion of the indoline ring (C2 and C3) are diastereotopic and would present as two triplets. The protons at C3, adjacent to the aromatic ring, are expected around 3.0 ppm, while the protons at C2, adjacent to the nitrogen, would be shifted further downfield to approximately 3.4-3.6 ppm.

Aniline Protons: The aniline portion of the molecule features a p-disubstituted benzene ring. This substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region. The two protons ortho to the amino group are expected to resonate around 6.6-6.8 ppm, while the two protons ortho to the methylene bridge would appear slightly further downfield, around 7.0-7.2 ppm. The protons of the primary amine (-NH₂) would typically produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but generally falls within the 3.5-4.5 ppm range.

Methylene Bridge Protons: The protons of the methylene group (-CH₂-) connecting the indoline nitrogen to the aniline ring would appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is anticipated to be in the 4.2-4.5 ppm range due to the deshielding effect of the adjacent nitrogen and aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Indoline Aromatic-H | 6.6 - 7.2 | Multiplet |

| Aniline Aromatic-H (ortho to -CH₂) | 7.0 - 7.2 | Doublet |

| Aniline Aromatic-H (ortho to -NH₂) | 6.6 - 6.8 | Doublet |

| Methylene Bridge (-CH₂-) | 4.2 - 4.5 | Singlet |

| Aniline Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet |

| Indoline -CH₂-N (C2) | 3.4 - 3.6 | Triplet |

| Indoline Ar-CH₂- (C3) | ~3.0 | Triplet |

¹³C NMR Spectroscopic Analysis of Carbon Skeletal Structures

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Dihydroindoline Carbons: The indoline fragment would show six aromatic carbon signals and two aliphatic carbon signals. The two quaternary carbons of the fused rings would have distinct chemical shifts.

Aniline Carbons: The aniline ring would exhibit four signals for its six carbons due to symmetry: two for the protonated carbons and two for the quaternary carbons (one attached to the methylene bridge and one to the amino group). The carbon attached to the nitrogen of the amino group (C-NH₂) is typically found around 145-150 ppm.

Methylene Bridge Carbon: The carbon of the linking methylene group would give a signal in the aliphatic region, expected around 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Indoline Aromatic-C | 110 - 155 |

| Aniline Aromatic-C | 115 - 150 |

| Methylene Bridge (-CH₂-) | 50 - 55 |

| Indoline -CH₂-N (C2) | ~47 |

| Indoline Ar-CH₂- (C3) | ~29 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (e.g., N-H, C=N, C-H)

The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Vibrations: The primary amine (-NH₂) of the aniline moiety would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methylene groups in the indoline ring and the bridging methylene would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-N Vibrations: The C-N stretching vibrations for both the aromatic amine and the tertiary amine of the indoline ring would be visible in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would produce several sharp peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | Bend | 1600 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₅H₁₆N₂, the expected exact mass can be calculated.

Molecular Ion Peak [M]⁺: In an HRMS experiment (e.g., using ESI or APCI techniques), the protonated molecule [M+H]⁺ would be observed.

Calculated Exact Mass:

C: 12.000000 u (x 15) = 180.000000

H: 1.007825 u (x 16) = 16.125200

N: 14.003074 u (x 2) = 28.006148

Monoisotopic Mass of [M]: 224.131348 u

Monoisotopic Mass of [M+H]⁺: 225.138623 u

An experimental HRMS measurement yielding a mass-to-charge ratio very close to this calculated value (typically within 5 ppm) would confirm the elemental composition C₁₅H₁₆N₂. The fragmentation pattern in the mass spectrum would also provide structural information, likely showing fragments corresponding to the loss of the aniline moiety or cleavage at the methylene bridge, resulting in a stable indolinyl-methyl cation or a tropylium-like ion.

Electrospray Ionization (ESI-MS) Applications in Complex Mixture Analysis

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and structure of analytes in complex mixtures. nih.gov Its soft ionization process allows for the analysis of thermally labile and non-volatile molecules with minimal fragmentation. nih.gov When analyzing this compound and its derivatives, ESI-MS is instrumental in identifying the individual components and their degradation products or metabolites in a given sample.

In a typical ESI-MS analysis of this compound in positive ion mode, the molecule is expected to be protonated, primarily at the aniline nitrogen, to form the [M+H]⁺ ion. The high-resolution mass spectrum would provide the accurate mass of this ion, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the protonated molecule. The fragmentation patterns provide valuable information about the compound's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of specific fragment ions. The fragmentation of the indoline ring system is also a possibility. researchgate.netnih.gov The study of protonated N-(2-pyridinylmethyl)indole has shown that fragmentation can be triggered by proton transfer to different sites within the molecule. nih.gov

The major fragmentation pathways for protonated this compound are hypothesized to include:

Loss of the aniline moiety: Cleavage of the bond between the methylene bridge and the indoline nitrogen.

Loss of the indoline moiety: Cleavage of the bond between the methylene bridge and the aniline nitrogen.

Ring opening of the indoline structure: Further fragmentation of the dihydroindole ring.

The analysis of aniline oligomers by EC/ES-MS has demonstrated that various redox states of the molecules can be observed, which could be relevant for studying derivatives of this compound. acs.org

Table 1: Hypothesized ESI-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 225.1392 ([M+H]⁺) | 130.0657 | Indolin-1-ylmethyl cation |

| 225.1392 ([M+H]⁺) | 93.0578 | Aniline radical cation |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Other Advanced Analytical Techniques for Structural Elucidation

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. rsc.org For this compound, the presence of two aromatic rings, the aniline and the indoline moieties, dictates its UV-Vis absorption spectrum.

The spectrum is expected to exhibit absorptions due to π → π* and n → π* electronic transitions. The π → π* transitions arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings to anti-bonding π* orbitals. The n → π* transitions involve the promotion of non-bonding electrons, specifically from the nitrogen atoms, to anti-bonding π* orbitals.

Table 2: Expected UV-Visible Absorption Data for this compound in Methanol

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~240 - 260 | Benzene ring of aniline and indoline |

| π → π | ~280 - 300 | Conjugated system |

| n → π* | ~320 - 350 | Nitrogen lone pairs |

Note: These are estimated values and the actual spectrum may show slight variations.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, obtaining a single crystal suitable for XRD analysis would provide a wealth of structural information.

The XRD analysis would reveal:

Precise bond lengths and angles: Confirming the connectivity of the atoms within the molecule.

Conformation of the molecule: Determining the spatial orientation of the aniline and indoline rings relative to each other.

Intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

Studies on aniline derivatives have shown that they can crystallize in various systems, such as orthorhombic and monoclinic. cambridge.org The crystal structure is stabilized by a network of intermolecular interactions. In the case of this compound, hydrogen bonding involving the aniline -NH₂ group and potentially the indoline nitrogen is expected to play a significant role in the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

Note: This data is hypothetical and would need to be determined experimentally from a single crystal X-ray diffraction study.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides the empirical formula of the molecule, which can be compared with the theoretical composition calculated from the proposed molecular formula. For this compound (C₁₅H₁₆N₂), elemental analysis serves as a crucial verification of its purity and composition.

The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values. Any significant deviation could indicate the presence of impurities or that the proposed structure is incorrect. Elemental analysis data is often reported in studies of new aromatic amines. nih.gov

Table 4: Elemental Analysis Data for this compound (C₁₅H₁₆N₂)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 80.32 | 80.25 |

| Hydrogen (H) | 7.19 | 7.23 |

| Nitrogen (N) | 12.49 | 12.42 |

Note: The "Found" values are hypothetical experimental results and should be within ±0.4% of the theoretical values for a pure sample.

Derivatization Strategies and Synthetic Transformations of 4 2,3 Dihydro 1h Indol 1 Ylmethyl Aniline

Functionalization of the Dihydroindoline Moiety

The dihydroindoline ring system is a common feature in many biologically active compounds and offers several avenues for functionalization. These include reactions on the heterocyclic ring itself and modifications at the nitrogen atom.

Alkylation and Arylation Reactions on the Heterocyclic Ring

While the nitrogen atom of the dihydroindoline is already substituted in the parent molecule, the aromatic portion of the dihydroindoline ring can undergo further functionalization.

Alkylation: C-alkylation of the dihydroindoline ring, particularly at the C3 position, can be achieved through various methods. Iron-catalyzed C3-alkylation of indole (B1671886) derivatives via a borrowing-hydrogen methodology using alcohols as alkylating agents has been reported. nih.gov Although this is demonstrated on indoles, similar strategies could be adapted for indolines. Another approach involves the C3-benzylation of indoles with benzylic alcohols, which can be catalyzed by molecular iodine under metal-free conditions. nih.gov

Arylation: Direct C-H arylation of the indoline (B122111) scaffold is a powerful tool for introducing aryl groups. Palladium-catalyzed direct C2-arylation of N-free indoles has been developed and could potentially be adapted for N-substituted indolines. nih.gov Iron-catalyzed site-selective α-C-H functionalization in N-benzyl tetrahydroisoquinolines provides a precedent for the regioselective arylation of similar N-alkylated heterocyclic systems. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Product |

| C3-Alkylation | Alcohol, Iron Catalyst | 3-Alkyl-4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline |

| C3-Benzylation | Benzyl (B1604629) alcohol, I2 | 3-Benzyl-4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline |

| C2-Arylation | Aryl halide, Palladium catalyst | 2-Aryl-4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline |

Introduction of Diverse Heteroatom-Containing Groups

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur onto the dihydroindoline ring can significantly alter the properties of the molecule. A skeletal editing approach has been described for the direct insertion of a nitrogen atom into arenols to form benzazepines, which highlights the possibility of ring expansion and heteroatom incorporation in related cyclic systems. nih.gov For dihydroindoline, functionalization often begins with the introduction of a handle, such as a halogen, which can then be displaced by a heteroatom-containing nucleophile.

Modifications at the Nitrogen Atom of Dihydroindoline

The nitrogen atom of the dihydroindoline moiety in 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline is a tertiary amine, making it a nucleophilic center for further reactions.

N-Alkylation and N-Benzylation: While the nitrogen is already alkylated, it can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, can be achieved by reacting the tertiary amine with an alkyl halide, such as methyl iodide or benzyl bromide. rsc.orgnih.gov The kinetics of quaternization between N,N-dimethylaniline and benzyl chloride have been studied, providing insight into the reactivity of such tertiary amines. nih.gov

N-Arylation: N-arylation of indolines can be achieved through palladium-catalyzed procedures, often under microwave irradiation and solvent-free conditions. nih.gov These methods are effective with aryl bromides, chlorides, and iodides.

| Reaction Type | Reagents and Conditions | Expected Product |

| Quaternization | Alkyl halide (e.g., CH3I, BnBr) | 1-Alkyl-1-(4-aminobenzyl)-2,3-dihydro-1H-indolium halide |

| N-Arylation | Aryl halide, Palladium catalyst, Base | 1-Aryl-1-(4-aminobenzyl)-2,3-dihydro-1H-indolium halide |

Modifications of the Aniline (B41778) Moiety

The aniline part of the molecule is highly susceptible to a range of chemical transformations, primarily due to the activating effect of the amino group on the aromatic ring.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com This means that electrophiles will preferentially add to the positions ortho and para to the amino group. However, since the para position is already substituted with the dihydroindoline-methyl group, electrophilic substitution is expected to occur primarily at the ortho positions. Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. wikipedia.orgbyjus.comyoutube.com The high reactivity of the aniline ring can sometimes lead to multiple substitutions. byjus.com To achieve monosubstitution, the reactivity of the amino group can be attenuated by converting it into an amide (acetanilide), which is a less powerful activating group but still directs ortho and para. nih.gov

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on an aniline ring is less common because the ring is electron-rich. However, SNAr can occur if the ring is activated by strong electron-withdrawing groups. nih.gov In the case of this compound, the dihydroindoline-methyl substituent is electron-donating, making the aniline ring even less susceptible to nucleophilic attack. Therefore, direct nucleophilic substitution on the aniline ring of this molecule is generally not a feasible strategy without prior modification to introduce strong electron-withdrawing groups.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Bromination | Br2/H2O | 2-Bromo-4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline and 2,6-Dibromo-4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline |

| Nitration | HNO3/H2SO4 | 2-Nitro-4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline |

| Sulfonation | H2SO4 | 2-Amino-5-(2,3-dihydro-1H-indol-1-ylmethyl)benzenesulfonic acid |

Amidation and Acylation Reactions

The primary amino group of the aniline moiety is a nucleophile and readily undergoes acylation and amidation reactions.

Amidation: Amidation can be achieved by reacting the aniline with a carboxylic acid. This reaction often requires a coupling agent or high temperatures to drive the dehydration process. quora.com Direct amidation of carboxylic acids with amines can also be promoted by reagents like TiCl4. nih.gov For sterically hindered anilines, specific protocols have been developed to facilitate amide bond formation. ijrpc.com

Acylation: Acylation is a common method to protect the amino group or to introduce an acyl moiety. This is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. libretexts.org For instance, reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding acetamide. youtube.com The resulting amide is less basic and less activating towards the aromatic ring. This modification is often a key step in multi-step syntheses to control the reactivity of the aniline ring in subsequent electrophilic substitution reactions. libretexts.org

| Reaction Type | Reagents and Conditions | Product |

| Amidation | Carboxylic acid, Coupling agent (e.g., DCC, EDC) or TiCl4 | N-(4-((2,3-dihydro-1H-indol-1-yl)methyl)phenyl)amide |

| Acylation | Acid chloride or Anhydride, Base (e.g., pyridine) | N-(4-((2,3-dihydro-1H-indol-1-yl)methyl)phenyl)acetamide |

Transformations Involving the Methylene (B1212753) Linker

The methylene linker in this compound serves as a reactive handle for a variety of synthetic transformations. The benzylic position of this linker is particularly susceptible to reactions due to its proximity to the aniline aromatic ring, which can stabilize reactive intermediates.

Reactions at the Benzylic Position

The carbon atom of the methylene bridge adjacent to the aniline ring is a benzylic position and, as such, exhibits enhanced reactivity. This allows for selective functionalization at this site, providing a pathway to a diverse range of derivatives. Key reactions include oxidation and free-radical halogenation. libretexts.orglibretexts.orgmasterorganicchemistry.com

Benzylic Oxidation:

The benzylic C-H bonds of the methylene linker are susceptible to oxidation by strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methylene group. masterorganicchemistry.comyoutube.com Depending on the reaction conditions and the specific oxidizing agent used, this can lead to the formation of a ketone derivative, where the methylene group is converted to a carbonyl group. This transformation introduces a key functional group that can be further elaborated. For instance, the resulting ketone can undergo nucleophilic addition or condensation reactions to build more complex molecular architectures.

A plausible reaction involves the treatment of this compound with a controlled oxidizing agent to yield 4-(indoline-1-carbonyl)aniline. Further oxidation, under harsher conditions, could potentially lead to cleavage of the benzylic carbon and formation of 4-aminobenzoic acid, though this is a less controlled transformation. metu.edu.tr

Table 1: Hypothetical Oxidation Reactions at the Benzylic Position

| Entry | Oxidizing Agent | Product | Proposed Yield (%) |

|---|---|---|---|

| 1 | KMnO₄, heat | 4-(Indoline-1-carbonyl)aniline | 65 |

| 2 | H₂CrO₄, H₂SO₄ | 4-(Indoline-1-carbonyl)aniline | 70 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical yields for benzylic oxidations of related compounds.

Free-Radical Bromination:

Another important transformation at the benzylic position is free-radical bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the selective substitution of a hydrogen atom on the methylene linker with a bromine atom. libretexts.orglibretexts.org The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including amines, alcohols, and cyanides.

Note: The data in this table is hypothetical and for illustrative purposes, based on known efficiencies of benzylic bromination and subsequent SN2 reactions.

Synthesis of Complex Polycyclic and Fused Heterocyclic Architectures Incorporating the Chemical Compound's Backbone

The scaffold of this compound, containing both an indoline and an aniline moiety, is a valuable building block for the synthesis of complex polycyclic and fused heterocyclic systems. The presence of multiple reactive sites—the aromatic rings, the secondary amine of the indoline, and the primary amine of the aniline—allows for a variety of cyclization strategies.

Intramolecular Cyclization Strategies:

One potential approach to constructing fused systems involves the intramolecular cyclization of suitably functionalized derivatives of this compound. organic-chemistry.org For example, acylation of the aniline nitrogen followed by an intramolecular Friedel-Crafts-type reaction could lead to the formation of a new ring fused to the aniline portion of the molecule.

Another strategy could involve the functionalization of the indoline ring, for instance, at the C7 position, followed by a cyclization reaction with the aniline moiety. Palladium-catalyzed C-H activation and subsequent annulation reactions are powerful tools for constructing such fused systems from indole and indoline precursors. nih.govnih.gov

Pictet-Spengler and Related Reactions:

The aniline nitrogen and the aromatic ring provide a classic combination for Pictet-Spengler-type reactions. If the methylene bridge were to be oxidized to an imine or if the aniline were to react with an aldehyde, subsequent intramolecular cyclization could lead to the formation of tetrahydroquinoline-type fused systems. While the direct involvement of the existing methylene linker in a classical Pictet-Spengler is not straightforward, derivatization of the aniline to introduce an appropriate electrophilic partner could enable such cyclizations.

Construction of Indole-Fused Heterocycles:

The indoline moiety itself can be a precursor to more complex indole-fused heterocycles. metu.edu.trresearchgate.net For instance, dehydrogenation of the indoline ring to an indole would introduce a new reactive site at the C2 and C3 positions of the indole. Subsequent reactions, such as condensation with dicarbonyl compounds or transition-metal-catalyzed annulations, could then be employed to build additional heterocyclic rings onto the indole framework.

Table 3: Hypothetical Synthesis of Fused Heterocyclic Systems

| Entry | Reaction Type | Starting Material Derivative | Product | Proposed Yield (%) |

|---|---|---|---|---|

| 1 | Intramolecular Friedel-Crafts Acylation | N-(4-(Indolin-1-ylmethyl)phenyl)acetamide | 6-(Indolin-1-ylmethyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-one | 60 |

| 2 | Palladium-Catalyzed Dehydrogenation/Annulation | This compound | Indolo[1,7-ab] nih.govbenzazepine derivative | 55 |

Note: The data in this table is hypothetical and for illustrative purposes, based on yields of similar multi-step synthetic sequences towards fused heterocyclic systems.

Applications of 4 2,3 Dihydro 1h Indol 1 Ylmethyl Aniline As a Synthetic Intermediate and Precursor

Role in Contemporary Organic Synthesis as a Versatile Building Block

The structure of 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline features multiple reactive sites, making it a highly versatile building block for constructing complex molecular architectures. The aniline (B41778) moiety is a particularly important functional group in synthetic chemistry, offering a primary aromatic amine that can undergo a wide array of chemical transformations. beilstein-journals.org

The key reactive centers of the molecule include:

The Primary Amino Group (-NH2): This group on the aniline ring is nucleophilic and can participate in diazotization, acylation, alkylation, and condensation reactions. It serves as a primary handle for introducing new functional groups or for building larger molecular assemblies.

The Aniline Aromatic Ring: The benzene (B151609) ring is activated by the amino group, making it susceptible to electrophilic aromatic substitution, primarily at the ortho positions. This allows for the introduction of various substituents, further diversifying the molecular scaffold.

The Indoline (B122111) Nitrogen: As a tertiary amine, the nitrogen atom of the indoline ring influences the electronic properties of the molecule and can direct certain reactions.

The Indoline Aromatic Ring: The benzene portion of the indoline system can also undergo electrophilic substitution, although its reactivity is modulated by the fused dihydro-pyrrole ring.

The utility of aniline as a foundational component in synthesis is well-established. researchgate.net Similarly, the indoline nucleus is a privileged scaffold found in numerous alkaloids and synthetic compounds with diverse biological activities. core.ac.ukchemjournal.kz The combination of these two valuable synthons in a single molecule suggests its potential utility in combinatorial chemistry and drug discovery programs for generating libraries of structurally diverse compounds.

Precursor for Advanced Heterocyclic Compounds with Tailored Properties

The primary amino group of the aniline moiety makes this compound an excellent precursor for the synthesis of a wide range of advanced heterocyclic compounds. The construction of new rings often relies on the reactivity of aromatic amines. For instance, anilines are common starting materials in classical named reactions that lead to important heterocyclic cores.

One of the most prominent applications is in the synthesis of fused N-heterocycles. Reactions involving the condensation of the aniline amine with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems. For example, reaction with β-ketoesters can yield quinoline (B57606) derivatives, while reaction with α,β-unsaturated carboxylic acids can be a pathway to quinolones.

The table below summarizes some of the potential heterocyclic systems that could be synthesized from this precursor, based on established aniline chemistry.

| Heterocyclic System | Potential Co-reactant(s) | Reaction Type |

| Benzimidazoles | Carboxylic Acids or Aldehydes | Phillips Condensation |

| Quinolines | α,β-Unsaturated Ketones/Aldehydes | Skraup/Doebner-von Miller Synthesis |

| Quinazolines | o-Aminobenzamides | Condensation/Cyclization |

| Phenazines | Catechols | Condensation/Oxidation |

| 1,2,3-Triazoles | Sodium Nitrite, then an Alkyne | Diazotization followed by "Click" Chemistry |

These reactions would yield complex molecules where the indoline portion is appended to a newly formed heterocyclic ring system, allowing for the creation of novel compounds with potentially tailored electronic, physical, and biological properties. The synthesis of such N-fused indole (B1671886) derivatives is of great interest due to their diverse pharmacological activities. nih.gov

Utilization in the Construction of Bridged and Spirocyclic Systems

The rigid framework of the indoline nucleus within this compound makes it a suitable platform for the construction of more complex, three-dimensional structures like bridged and spirocyclic systems.

Spirocyclic Systems: Spiro-indolines, where the C3 position of the indoline ring serves as the spiro center, are a prominent class of compounds in medicinal chemistry. The synthesis of spirocyclic indoline lactones has been demonstrated through base-promoted cyclization and subsequent alkylation of related aniline derivatives. core.ac.uk While the target molecule has a methylene (B1212753) bridge at the N1 position, functionalization of the C2 or C3 positions of the indoline ring could initiate cyclization events to form spirocycles. For instance, introducing a suitable chain at the C2 position could lead to an intramolecular reaction with the aniline ring, or with a substituent placed upon it, to generate a novel spiro-compound.

Bridged Systems: The construction of bridged bicyclic ring systems is a sophisticated area of organic synthesis. While no direct examples using this specific precursor are available, its structure offers theoretical possibilities. Intramolecular Diels-Alder reactions are a powerful method for creating bridged systems. mdpi.com By attaching a diene-containing side chain to the aniline nitrogen (after acylation, for example) and a dienophile to the indoline ring, a subsequent intramolecular cyclization could potentially form a complex bridged structure incorporating the indoline-aniline framework.

Potential in Catalyst Design and Development (e.g., Chiral Ligands, Organocatalysts)

The structural features of this compound suggest its potential as a ligand in catalysis. The presence of multiple nitrogen atoms provides potential coordination sites for metal ions.

Chiral Ligands for Asymmetric Catalysis: If the indoline ring is substituted at the C2 or C3 position, the resulting molecule would be chiral. Enantiomerically pure forms of such a substituted derivative could be developed into chiral ligands for asymmetric catalysis. The nitrogen atoms from the indoline ring and the aniline amino group (or a derivative thereof) could act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for asymmetric transformations.

Organocatalysts: The aniline moiety itself can be part of an organocatalyst. For example, anilines can be used to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. The indoline portion of the molecule would act as a bulky substituent that could influence the stereochemical outcome of such reactions.

The table below outlines the potential catalytic applications based on the molecule's structure.

| Catalyst Type | Potential Role of the Molecule | Metal Center Examples (if applicable) |

| Ligand for Metal Catalysis | Bidentate N,N'-ligand | Palladium, Rhodium, Iridium, Copper |

| Organocatalyst | Chiral amine or Brønsted base | N/A |

| Precursor for Ligands | Scaffold for building more complex phosphine (B1218219) or oxazoline (B21484) ligands | N/A |

The development of new catalysts is a central theme in green chemistry, and scaffolds that allow for modular design, like this compound, are valuable starting points for such research.

Q & A

Q. What are the common synthetic routes for 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

- Route 1 : Reacting 2,3-dihydro-1H-indole with 4-nitrobenzaldehyde under reducing conditions (e.g., H₂/Pd-C) to form the nitro intermediate, followed by reduction to the amine .

- Route 2 : Direct coupling of 4-aminobenzyl halides with 2,3-dihydroindole using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Optimization : Reaction yields are improved by controlling temperature (60–80°C), solvent choice (DMF vs. THF), and catalyst loading (5–10% Pd-C). Purity is confirmed via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., 253.3 g/mol) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between indole and aniline moieties) .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound be resolved across different assays?

Methodological Answer: Discrepancies often arise from assay sensitivity or cell line variability. A comparative approach is recommended:

- Assay 1 : Sulforhodamine B (SRB) assay () for adherent cells, optimized with trichloroacetic acid fixation and Tris-base extraction .

- Assay 2 : MTT assay for suspension cultures, ensuring linearity with cell density.

Resolution : Normalize data using protein content (Bradford/Lowry assays) and validate with clonogenicity tests. Statistical tools (e.g., ANOVA) identify outliers due to metabolic interference .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to β-catenin or NHERF1, focusing on indole’s hydrophobic interactions and aniline’s hydrogen-bonding potential .

- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Train on indole derivatives’ IC₅₀ data to correlate substituent effects (e.g., electron-donating groups enhance kinase inhibition) .

Q. How can synthetic byproducts be minimized during scale-up?

Methodological Answer:

- Byproduct Analysis : GC-MS identifies impurities (e.g., unreacted 4-nitroaniline or over-reduced intermediates) .

- Process Control :

- Use flow chemistry for consistent H₂ pressure in reductions .

- Employ scavenger resins (e.g., QuadraSil™ AP) to remove residual Pd .

- Yield Optimization : DOE (Design of Experiments) evaluates factors like stoichiometry (1.2:1 indole:benzaldehyde) and reaction time (12–24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.